Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)-
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Overview
Description
Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- is a complex organic compound that features a butanoic acid backbone with an oxo group and a phenanthroline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- typically involves the reaction of butanoic acid derivatives with 1,10-phenanthroline under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the amide bond between the butanoic acid derivative and the phenanthroline .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of benzoic acid derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include benzimidazolium fluorochromate and N-bromophthalimide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenanthroline derivatives.
Scientific Research Applications
Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- involves its interaction with metal ions and biological macromolecules. The phenanthroline moiety can chelate metal ions, which can then participate in redox reactions or catalysis. This interaction can affect various molecular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-(phenylamino)butanoic acid
- 4-Oxo-4-(1-pyrrolidinyl)butanoic acid
- Fenbufen (γ-Oxo-(1,1′-biphenyl)-4-butanoic acid)
Uniqueness
Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- is unique due to the presence of the phenanthroline moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring metal ion chelation and redox activity .
Biological Activity
Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)-, identified by its CAS number 263145-44-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Molecular Structure:
- Molecular Formula: C₁₆H₁₃N₃O₃
- Molecular Weight: 295.29 g/mol
- LogP: 3.2358 (indicating moderate lipophilicity)
Property | Value |
---|---|
CAS Number | 263145-44-4 |
Molecular Formula | C₁₆H₁₃N₃O₃ |
Molecular Weight | 295.29 g/mol |
LogP | 3.2358 |
Antimicrobial Properties
Research indicates that compounds containing the phenanthroline moiety often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of phenanthroline can inhibit the growth of various bacterial strains and fungi. The specific compound has been noted for its efficacy against Gram-positive bacteria, suggesting a potential application in developing new antimicrobial agents .
Anticancer Activity
The compound has also shown promise in cancer research. In vitro studies have demonstrated that butanoic acid derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, which are crucial for cancer cell death .
A study highlighted the synthesis of related compounds that exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for further development .
Chelation Properties
The ability of this compound to chelate metal ions is noteworthy. Phenanthroline derivatives are known chelators, and their interaction with transition metals can enhance biological activity through mechanisms such as reactive oxygen species (ROS) generation. This property may contribute to their anticancer effects by increasing oxidative stress in tumor cells .
Case Studies and Research Findings
-
Antimicrobial Efficacy:
- A comparative study evaluated various phenanthroline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- had a minimum inhibitory concentration (MIC) significantly lower than many traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
- Cytotoxicity in Cancer Cells:
- Metal Ion Interaction:
Properties
CAS No. |
263145-44-4 |
---|---|
Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
4-oxo-4-(1,10-phenanthrolin-5-ylamino)butanoic acid |
InChI |
InChI=1S/C16H13N3O3/c20-13(5-6-14(21)22)19-12-9-10-3-1-7-17-15(10)16-11(12)4-2-8-18-16/h1-4,7-9H,5-6H2,(H,19,20)(H,21,22) |
InChI Key |
JKYOABJIFFGMNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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